

An In-depth Technical Guide to the Chemical Properties of Methyl 4-ethynylbenzoate

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Compound of Interest

Compound Name: Methyl 4-ethynylbenzoate

Cat. No.: B1361237

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Introduction

Methyl 4-ethynylbenzoate (CAS No. 3034-86-4) is a versatile bifunctional organic compound that serves as a critical building block in various fields of chemical synthesis.^[1] Its structure, incorporating both a terminal alkyne and a methyl ester, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, advanced polymers, and functional materials.^[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and synthetic utility for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Methyl 4-ethynylbenzoate is a solid at room temperature with limited solubility in water. Its key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₈ O ₂ [2] [3] [4] [5]
Molecular Weight	160.17 g/mol [2] [4] [5]
Melting Point	88-95 °C [4] , 92-95 °C [6] , 93.0 to 97.0 °C [3] , 103-105 °C
Boiling Point (Predicted)	239.4 ± 23.0 °C at 760 mmHg [3]
Density (Predicted)	1.11 ± 0.1 g/cm ³ [3]
Solubility in Water	Sparingly soluble (0.16 g/L at 25 °C)
Appearance	Colorless solid [3]
Storage Temperature	2-8 °C [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-ethynylbenzoate**. The following table summarizes its key spectroscopic features.

Spectroscopic Technique	Key Features
¹ H NMR	Data available in public databases such as PubChem. [2]
¹³ C NMR	Data available in public databases such as PubChem. [2]
Infrared (IR) Spectroscopy	Data available, typically showing characteristic peaks for the alkyne C≡C and C-H stretches, as well as the ester C=O stretch. [2] [7]
Mass Spectrometry	Data available for molecular weight confirmation.
UV Spectroscopy	λ _{max} : 258 nm (in EtOH)

Reactivity and Synthetic Applications

The chemical reactivity of **Methyl 4-ethynylbenzoate** is dominated by its two primary functional groups: the terminal alkyne and the methyl ester.

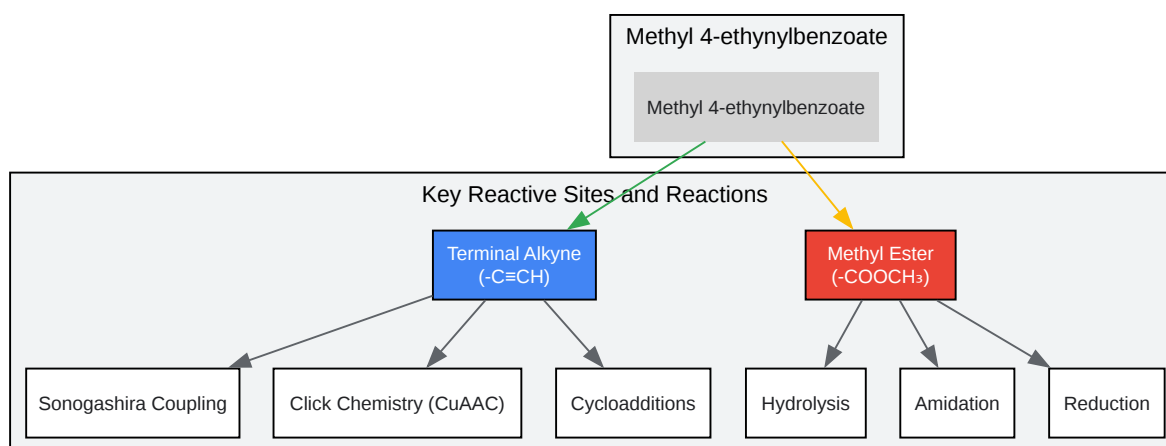
1. Reactions of the Alkyne Group: The ethynyl group is highly versatile and participates in a variety of coupling and addition reactions.

- **Sonogashira Coupling:** This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a common application for **Methyl 4-ethynylbenzoate** to form more complex aromatic structures.
- **Click Chemistry:** The alkyne functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a staple of click chemistry for bioconjugation and materials science.
- **Cycloadditions:** The alkyne can undergo various cycloaddition reactions to construct diverse heterocyclic systems.

2. Reactions of the Ester Group: The methyl ester group can undergo typical ester reactions.

- **Hydrolysis:** The ester can be hydrolyzed under acidic or basic conditions to yield 4-ethynylbenzoic acid.
- **Amidation:** Reaction with amines can convert the ester into the corresponding amide.
- **Reduction:** The ester can be reduced to the corresponding alcohol, 4-ethynylbenzyl alcohol.

This dual reactivity makes **Methyl 4-ethynylbenzoate** a valuable linker molecule in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.^[1]



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Caption: Reactivity map of **Methyl 4-ethynylbenzoate**.

Experimental Protocols

General Synthesis via Fischer Esterification

A common method for the synthesis of methyl benzoates is the Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.^{[8][9][10]}

Materials:

- 4-Ethynylbenzoic acid
- Methanol (excess)
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate solution (5%)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 4-ethynylbenzoic acid and an excess of methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the product into an organic solvent. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.



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Caption: General workflow for the synthesis and purification of **Methyl 4-ethynylbenzoate**.

Safety Information

Methyl 4-ethynylbenzoate is classified as an irritant.[6]

- **Hazard Statements:**
 - H315: Causes skin irritation.[2][4][11]
 - H319: Causes serious eye irritation.[2][4][11]

- H335: May cause respiratory irritation.[2][4][11]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
- Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-ethynylbenzoate is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a broad range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals, polymers, and functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

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